3-Bromo-2,5-dichlorobenzoic acid

Catalog No.
S2954125
CAS No.
855202-79-8
M.F
C7H3BrCl2O2
M. Wt
269.9
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2,5-dichlorobenzoic acid

CAS Number

855202-79-8

Product Name

3-Bromo-2,5-dichlorobenzoic acid

IUPAC Name

3-bromo-2,5-dichlorobenzoic acid

Molecular Formula

C7H3BrCl2O2

Molecular Weight

269.9

InChI

InChI=1S/C7H3BrCl2O2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,(H,11,12)

InChI Key

WUZLROIBULTHKS-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)Br)Cl

Solubility

not available

3-Bromo-2,5-dichlorobenzoic acid is an aromatic compound characterized by the presence of bromine and chlorine substituents on a benzoic acid backbone. Its molecular formula is C7H3BrCl2O2C_7H_3BrCl_2O_2, and it has a molecular weight of approximately 269.91 g/mol. The compound features a carboxylic acid functional group, which contributes to its acidic properties. The presence of halogen atoms (bromine and chlorine) enhances the compound's reactivity, making it useful in various chemical applications .

  • Acid-Base Reactions: It reacts with bases to form water-soluble salts known as benzoates. This is a typical behavior of carboxylic acids .
  • Nucleophilic Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, where they can be replaced by nucleophiles under appropriate conditions, such as heating or using a catalyst.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are important in organic synthesis .

3-Bromo-2,5-dichlorobenzoic acid can be synthesized through various methods:

  • Halogenation of Benzoic Acid: Starting with benzoic acid, bromination and chlorination can be performed using bromine and chlorine reagents under controlled conditions.
  • Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the aromatic ring with bromine and chlorine using electrophilic agents.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies to selectively introduce functional groups at desired positions on the aromatic ring .

3-Bromo-2,5-dichlorobenzoic acid has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Agriculture: The compound may be used in developing agrochemicals due to its potential biological activity.
  • Research: It is utilized in chemical research for studying reaction mechanisms involving halogenated compounds .

Interaction studies involving 3-Bromo-2,5-dichlorobenzoic acid typically focus on its reactivity with biological molecules or other chemical entities. Research indicates that halogenated compounds can interact with enzymes and receptors due to their structural characteristics, potentially influencing metabolic pathways or biological responses. Specific studies may reveal insights into its pharmacokinetics and toxicity profiles .

Several compounds share structural similarities with 3-Bromo-2,5-dichlorobenzoic acid. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaSimilarity Index
4-Bromo-2,5-dichlorobenzoic acidC7H3BrCl2O20.98
3-Bromo-2,4-dichlorobenzoic acidC7H3BrCl2O20.96
5-Bromo-2,4-dichlorobenzoic acidC7H3BrCl2O20.96
3-Bromo-2,6-dichlorobenzoic acidC7H3BrCl2O20.96

The uniqueness of 3-Bromo-2,5-dichlorobenzoic acid lies in its specific arrangement of bromine and chlorine substituents at the 3 and 5 positions relative to the carboxylic acid group. This configuration influences its reactivity and potential applications compared to similar compounds .

XLogP3

3.4

Dates

Modify: 2023-08-17

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